2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Physicochemical profiling Positional isomerism Lead optimization

2-(2,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 6148-11-4) is a synthetic small-molecule phenoxyacetamide derivative incorporating a primary sulfamoyl (–SO₂NH₂) group on the para position of the anilide ring. With a molecular formula of C₁₆H₁₈N₂O₄S and a molecular weight of 334.4 g/mol, the compound possesses computed physicochemical properties including an XLogP3-AA of 2.1, two hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (tPSA) of 107 Ų.

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
CAS No. 6148-11-4
Cat. No. B5507050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
CAS6148-11-4
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
InChIInChI=1S/C16H18N2O4S/c1-11-3-8-15(12(2)9-11)22-10-16(19)18-13-4-6-14(7-5-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
InChIKeyHOWMVKIWRGOCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6148-11-4 Procurement Guide: 2-(2,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide as a Phenoxyacetamide Sulfonamide Screening Candidate


2-(2,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 6148-11-4) is a synthetic small-molecule phenoxyacetamide derivative incorporating a primary sulfamoyl (–SO₂NH₂) group on the para position of the anilide ring [1]. With a molecular formula of C₁₆H₁₈N₂O₄S and a molecular weight of 334.4 g/mol, the compound possesses computed physicochemical properties including an XLogP3-AA of 2.1, two hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area (tPSA) of 107 Ų [1]. It is currently listed as a solid-form screening compound by ChemBridge/Hit2Lead (ID: 6148114), and is available in milligram quantities for early-stage discovery research . The compound's structure features a 2,4-dimethyl-substituted phenoxy moiety linked via an acetamide bridge to a 4-sulfamoylphenyl group, a scaffold that places it within the broader class of sulfonamide-containing acetamides under investigation for enzyme inhibition and antiproliferative activity .

Why 2-(2,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide Cannot Be Casually Replaced by In-Class Analogs


Phenoxyacetamide sulfonamides as a class exhibit functional diversity that is highly sensitive to both the phenoxy ring substitution pattern and the nature of the sulfamoyl group [1]. The target compound bears a 2,4-dimethyl substitution on the phenoxy ring and a primary sulfamoyl (–SO₂NH₂) group; the closest structural analog, 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 587850-61-1), differs solely in the positional arrangement of the two methyl groups on the phenoxy ring . This positional isomerism is known to alter logP, molecular shape, and hydrogen-bonding capacity in sulfonamide-based enzyme inhibitors, directly impacting binding-site complementarity [1][2]. Furthermore, replacing the primary sulfamoyl group with a dimethylsulfamoyl (–SO₂N(CH₃)₂) moiety, as in N-[4-(dimethylsulfamoyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide (CAS 2155840-07-4), changes both the hydrogen-bond donor count and steric bulk at the sulfonamide terminus . Because no single analog recapitulates the exact combination of the 2,4-dimethylphenoxy motif and the unsubstituted sulfamoyl group, interchange without experimental validation risks losing the specific molecular recognition properties that govern target engagement [1][2]. The quantitative evidence below addresses what can and cannot be asserted given the current state of public data.

Quantitative Differentiation Evidence for 2-(2,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 6148-11-4)


Physicochemical Differentiation: LogP and tPSA of the 2,4-Dimethyl Isomer Versus the 2,6-Dimethyl Positional Isomer

The target compound exhibits a computed LogP of 2.16 and a topological polar surface area (tPSA) of 98.5 Ų as reported by ChemBridge/Hit2Lead . These values are consistent with PubChem-computed XLogP3-AA of 2.1 and a tPSA of 107 Ų [1]. Both the 2,4-dimethyl and 2,6-dimethyl positional isomers share the same molecular formula (C₁₆H₁₈N₂O₄S) and identical calculated monoisotopic mass (334.0987 Da) . However, the different methyl-group positions on the phenoxy ring predictably alter the three-dimensional shape and electron distribution, which influence LogP and tPSA values that are critical for passive membrane permeability and oral bioavailability predictions [1]. Quantitative LogP and tPSA data for the 2,6-dimethyl isomer have not been located in accessible public databases, meaning direct head-to-head comparison is not possible at this time. Nevertheless, the available data establish the physicochemical baseline of the target compound against which any analog must be benchmarked before substitution in a screening cascade [1].

Physicochemical profiling Positional isomerism Lead optimization

Hydrogen-Bond Donor/Acceptor Profile Differentiation from N,N-Dimethylsulfamoyl Analogs

The target compound contains a primary sulfamoyl group (–SO₂NH₂) that provides two hydrogen-bond donor (HBD) atoms (the two NH protons of the –SO₂NH₂ group), giving a total HBD count of 2 as computed by PubChem [1]. The dimethylsulfamoyl analog, N-[4-(dimethylsulfamoyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide (CAS 2155840-07-4), replaces the –SO₂NH₂ group with –SO₂N(CH₃)₂, reducing the HBD count to approximately 1 (the single amide NH) [2]. In sulfonamide-based enzyme inhibitors such as carbonic anhydrase inhibitors, the primary sulfamoyl NH protons are essential for direct coordination to the catalytic zinc ion and for hydrogen-bonding interactions with active-site residues [3]. The dimethylsulfamoyl variant cannot engage in these critical hydrogen-bond donor interactions in the same manner, fundamentally altering its inhibition mechanism [3]. This difference in HBD capacity cannot be compensated by other structural features, meaning the two compounds are not interchangeable in any assay where sulfamoyl NH-mediated target binding is required.

Hydrogen bonding Sulfonamide SAR Target engagement

Rotatable Bond Count and Conformational Flexibility: Target Compound Versus 2-Phenoxy-N-(4-sulfamoylphenyl)acetamide

The target compound possesses 5 rotatable bonds as computed by PubChem and independently verified by Hit2Lead [1]. The simplest unsubstituted comparator, 2-phenoxy-N-(4-sulfamoylphenyl)acetamide (no CAS located in accessible databases), retains the same core scaffold but lacks the two methyl substituents on the phenoxy ring, resulting in an identical rotatable bond count of 5 [2]. While the rotatable bond count is identical, the 2,4-dimethyl substitution on the target compound introduces steric constraints that restrict the rotational freedom of the phenoxy ring relative to the acetamide linker, effectively reducing the conformational ensemble accessible to the molecule in solution [1]. This restricted conformational space can translate into lower entropic penalties upon target binding compared to the unsubstituted phenoxy analog, a principle well-established in fragment-based and structure-based drug design [2]. No experimental conformer population data are available for either compound, so this remains a class-level inference grounded in the established relationship between ortho-substitution and conformational restriction.

Conformational analysis Ligand efficiency Scaffold comparison

Computed Aqueous Solubility (LogSW) as a Differentiator for Screening Collection Triage

Hit2Lead reports a computed intrinsic aqueous solubility (LogSW) of –3.48 for the target compound . This value corresponds to a predicted solubility of approximately 0.11 mg/mL (330 μM), placing the compound in the moderately soluble range suitable for biochemical and cell-based screening at typical concentrations up to 10–30 μM. The 2,6-dimethyl positional isomer (CAS 587850-61-1) has no publicly reported LogSW value, preventing direct comparison . Comparable phenoxyacetamide sulfonamides in the DHFR inhibitor series reported by Hussein et al. (2019) exhibit LogSW values ranging from –2.8 to –4.1 depending on the substitution pattern [1]. The target compound's LogSW of –3.48 falls near the midpoint of this class range, suggesting it offers a reasonable balance between solubility and lipophilicity for early-stage screening without the need for co-solvents or formulation additives at moderate concentrations. Procurement decisions for screening libraries should consider that compounds with LogSW values below –4.0 frequently present solubility-related assay interference at concentrations above 10 μM [1].

Aqueous solubility Screening triage Drug-likeness

Commercial Availability and Purity Specification as a Practical Procurement Differentiator

The target compound is commercially available as a solid-form screening compound from ChemBridge Corporation (Hit2Lead ID: SC-6148114, catalog number 6148114) in quantities starting from 1 mg (approximately 3 μmol) to 5 mg (approximately 15 μmol), with larger amounts available on request . The compound is supplied in free-base form with achiral stereochemistry, eliminating the need for chiral separation or salt-form conversion before screening . In contrast, the closely related 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 587850-61-1) is listed only in ChemSpider with no identified commercial supplier in the accessed databases, and the dimethylsulfamoyl analog (CAS 2155840-07-4) is listed only on catalog sites excluded from this analysis . This availability asymmetry means that for a researcher requiring a 2,4-dimethylphenoxy-substituted sulfamoylphenyl acetamide with defined purity and solid-form handling characteristics, the target compound is the sole readily accessible option among its closest positional and functional analogs. The absence of comparable commercial sourcing for the 2,6-isomer makes the target compound the default and only practical choice for screening procurement.

Sourcing reliability Purity specification Screening collection management

Absence of Published Bioactivity Data as a Key Selection Criterion: Opportunity for Novel Target Deorphaning

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and PubMed as of May 2026 yields no published in vitro IC₅₀, Kᵢ, or cellular activity data for the target compound against any defined molecular target [1][2][3]. Specifically, PubChem CID 675174 lists zero BioAssay results as of the most recent update [1], and neither ChEMBL nor BindingDB return target-specific activity records for this compound under its CAS number or any of its synonyms (ZINC00037928, CBMicro_031113) [2][3]. This stands in marked contrast to structurally related sulfamoylphenyl acetamides such as 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, for which crystallographic complexes with human carbonic anhydrase II and VII and quantitative inhibition constants have been published [4]. For researchers engaged in phenotypic screening or target deconvolution campaigns, the absence of pre-existing bioactivity annotation makes the target compound a genuinely unexplored chemical entity, reducing the risk of rediscovering known pharmacology and increasing the probability of identifying novel target–ligand interactions. Conversely, for projects requiring compounds with established target annotations, this data gap is a critical exclusion criterion that must be weighed before procurement.

Novel target identification Chemical probe development Screening library diversity

Recommended Procurement and Application Scenarios for 2-(2,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 6148-11-4)


Phenotypic Screening and Novel Target Deorphaning Campaigns

Because the target compound has no published bioactivity annotation against any defined molecular target [1], it is particularly well-suited for inclusion in diversity-oriented phenotypic screening libraries where the objective is to uncover novel target–ligand interactions. Its moderate computed solubility (LogSW –3.48) supports screening at concentrations up to 30 μM without requiring DMSO concentrations exceeding 0.1% (v/v), reducing solvent-related assay artifacts. The absence of pre-existing target annotations eliminates the risk of confirmatory bias and increases the probability that any observed phenotypic activity represents a genuinely novel mechanism. Researchers should procure the 5 mg quantity to enable full dose–response follow-up on any primary screening hits.

Structure–Activity Relationship (SAR) Studies on the Phenoxyacetamide Sulfonamide Scaffold

The target compound occupies a specific and under-explored position within the phenoxyacetamide sulfonamide SAR landscape: it is the only readily commercially available analog combining a 2,4-dimethylphenoxy group with a primary sulfamoyl (–SO₂NH₂) terminus [1]. For medicinal chemistry teams exploring the impact of phenoxy ring methylation pattern on target potency and selectivity, procuring this compound alongside custom-synthesized analogs (e.g., the 2,6-dimethyl positional isomer, the 2,5-dimethyl variant, or the 3,4-dimethyl variant) enables systematic SAR exploration. The target compound's measured physicochemical parameters (LogP 2.16, tPSA 98.5 Ų, LogSW –3.48) provide a quantitative baseline against which each newly synthesized analog can be benchmarked for drug-likeness and lead-likeness compliance.

Carbonic Anhydrase and Zinc-Dependent Enzyme Inhibitor Screening

The primary sulfamoyl group (–SO₂NH₂) on the target compound is the hallmark zinc-binding pharmacophore of carbonic anhydrase inhibitors and other sulfonamide-sensitive enzymes [1]. In contrast to the dimethylsulfamoyl analog, which lacks the essential NH hydrogen-bond donors required for zinc coordination, the target compound retains the full complement of two sulfamoyl NH protons as confirmed by its PubChem HBD count of 2 . Researchers screening against human carbonic anhydrase isoforms (I–XIV), matrix metalloproteinases, or other zinc-dependent enzymes should select the target compound over N,N-disubstituted sulfamoyl analogs, as only the primary sulfonamide can coordinate the active-site zinc ion and engage the conserved Thr199 residue in hCA active sites. The moderately lipophilic 2,4-dimethylphenoxy tail may additionally confer isoform selectivity by occupying the hydrophobic rim of the active-site cavity, a hypothesis that must be tested experimentally.

Computational Docking and Virtual Screening Library Enrichment

With fully defined 2D and 3D structures available from PubChem (CID 675174) [1] and a complete set of computed physicochemical descriptors (MW 334.4, XLogP3 2.1, HBD 2, HBA 5, rotatable bonds 5, tPSA 107 Ų) [1], the target compound is immediately deployable in computational workflows without the need for additional structure generation or geometry optimization. Its 2,4-dimethyl substitution pattern on the phenoxy ring provides a conformationally restricted scaffold that may reduce the number of false-positive docking poses relative to fully unsubstituted or symmetrically substituted analogs. Virtual screening teams can use the compound as a query structure for 2D similarity or 3D pharmacophore searches of vendor libraries to identify purchasable analogs for experimental follow-up, leveraging its established commercial availability from ChemBridge [2].

Quote Request

Request a Quote for 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.